molecular formula C17H24N2O2 B2710435 N1-cycloheptyl-N2-(2,3-dimethylphenyl)oxalamide CAS No. 898374-58-8

N1-cycloheptyl-N2-(2,3-dimethylphenyl)oxalamide

Cat. No.: B2710435
CAS No.: 898374-58-8
M. Wt: 288.391
InChI Key: SKFDWLSPEXATQW-UHFFFAOYSA-N
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Description

N1-Cycloheptyl-N2-(2,3-dimethylphenyl)oxalamide is a synthetic oxalamide derivative characterized by a cycloheptyl group and a 2,3-dimethylphenyl substituent. Oxalamides are known for their strong hydrogen-bonding capabilities due to the presence of two amide groups, which enable applications in materials science (e.g., thermoplastic elastomers) and pharmaceuticals .

Properties

IUPAC Name

N-cycloheptyl-N'-(2,3-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12-8-7-11-15(13(12)2)19-17(21)16(20)18-14-9-5-3-4-6-10-14/h7-8,11,14H,3-6,9-10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFDWLSPEXATQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N’-(2,3-dimethylphenyl)oxamide typically involves the reaction of cycloheptylamine with 2,3-dimethylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxamide bond.

Industrial Production Methods

Industrial production of N-cycloheptyl-N’-(2,3-dimethylphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N’-(2,3-dimethylphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxamides or amides.

Scientific Research Applications

N-cycloheptyl-N’-(2,3-dimethylphenyl)oxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N’-(2,3-dimethylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Hydrogen Bonding and Thermodynamic Properties

Oxalamides exhibit distinct hydrogen-bonding schemes, which are critical for their material properties. For example:

  • N1,N2-Bis(2-nitrophenyl)oxalamide (): This compound shows a three-centered hydrogen-bonding scheme with ΔH° and ΔS° values indicating strong solvent interactions. However, its nitro groups may reduce hydrogen-bond strength compared to alkyl/aryl substituents due to electron-withdrawing effects .
  • Ethyl N-Phenyloxalamate (): Lacks intramolecular hydrogen bonds, resulting in lower ΔH° and ΔS° values. The absence of a second amide group weakens its solvent association compared to bis-amide derivatives .
  • Hexamethylene-Spaced Oxalamides (): Compounds with hexamethylene spacers (e.g., compounds c, d, e) show consistent N-H and C=O stretching vibrations (~3296 cm⁻¹ and ~1650 cm⁻¹), indicating stable hydrogen bonds unaffected by alkyl chain length. The cycloheptyl group in the target compound may similarly maintain hydrogen-bond integrity despite steric bulk .

Table 1: Thermodynamic and Spectroscopic Comparisons

Compound ΔH° (kJ/mol) ΔS° (J/mol·K) N-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹)
N1,N2-Bis(2-nitrophenyl)oxalamide High High ~3133 ~1730
Ethyl N-Phenyloxalamate Moderate Moderate Not reported Not reported
Hexamethylene-Spaced Oxalamides Not reported Not reported ~3296 ~1650
Target Compound (Inferred) Moderate-High Moderate-High ~3296-3133 ~1650-1730

Structural and Functional Impacts of Substituents

  • This contrasts with N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (), where polar substituents like hydroxypropyl improve hydrophilicity .
  • 2,3-Dimethylphenyl Group : This substituent is structurally similar to compounds like N-2,3-Xylylmaleimide (), which is a severe eye irritant. While the oxalamide core may mitigate toxicity, the aromatic methyl groups could enhance π-π stacking in materials or binding affinity in biological systems .

Thermal and Chemical Stability

  • Thermal Degradation : Prolonged heating of oxalamides (e.g., Gly-OXA22-Gly(2a) in ) above 260°C leads to decomposition, with IR spectra showing altered hydrogen-bond networks. The target compound’s cycloheptyl group may delay degradation by increasing thermal resistance .
  • Toxicity : Compounds with 2,3-dimethylphenyl groups, such as N-2,3-Xylylmaleimide , exhibit low systemic toxicity but severe eye irritation. The target compound’s amide groups may reduce reactivity compared to maleimides, though caution is warranted during handling .

Table 2: Toxicity and Stability Profiles

Compound Toxicity Profile Thermal Stability (°C)
N-2,3-Xylylmaleimide Severe eye irritant; emits NOx on decomposition <260
Gly-OXA22-Gly(2a) Not reported Degrades at 260
Target Compound (Inferred) Potential eye irritant; low systemic toxicity >260 (estimated)

Biological Activity

N1-cycloheptyl-N2-(2,3-dimethylphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cycloheptyl group and a 2,3-dimethylphenyl moiety attached to an oxalamide functional group. The molecular formula is C17H24N2O2, with a molecular weight of approximately 288.39 g/mol. The unique structural features contribute to its solubility and interaction potential with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that the compound may modulate pathways involved in inflammation and pain management by binding to cellular receptors or inhibiting enzyme activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Preliminary findings suggest that it may induce apoptosis in cancer cells through specific molecular interactions that trigger cell death pathways.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, potentially making it beneficial for conditions characterized by chronic inflammation. The exact mechanisms are still under investigation but may involve the modulation of inflammatory cytokines or inhibition of inflammatory enzymes.

Case Studies

Several studies have explored the biological activity of similar oxalamide derivatives:

  • Antibacterial Activity : A study demonstrated that oxalamide derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial effect.
  • Anticancer Activity : Research involving oxalamide compounds indicated significant cytotoxic effects against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.
  • Anti-inflammatory Studies : Investigations into the anti-inflammatory properties revealed that certain oxalamides could reduce levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications for inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-cyclohexyl-N'-(2,4-dimethylphenyl)oxamideCyclohexyl and dimethylphenyl groupsLacks cycloheptyl functionality
N1-(2-methoxyphenyl)-N2-(pyridin-2-yl)oxalamideMethoxy group with a pyridineKnown for specific receptor interactions
N1-(dimethylamino)-N2-(pyridin-4-yl)oxalamideDimethylamino groupExhibits notable antibacterial properties

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